molecular formula C19H38O4 B12648300 OO-octadecyl hydrogen peroxycarbonate CAS No. 70741-84-3

OO-octadecyl hydrogen peroxycarbonate

Katalognummer: B12648300
CAS-Nummer: 70741-84-3
Molekulargewicht: 330.5 g/mol
InChI-Schlüssel: SGNOCVPMLRBFTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

OO-octadecyl hydrogen peroxycarbonate is a chemical compound with the molecular formula C19H38O4 and a molar mass of 330.5 g/mol . It is known for its unique structure, which includes a peroxycarbonate group attached to an octadecyl chain. This compound is used in various research and industrial applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of OO-octadecyl hydrogen peroxycarbonate typically involves the reaction of octadecanol with peroxycarbonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product.

Analyse Chemischer Reaktionen

OO-octadecyl hydrogen peroxycarbonate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

OO-octadecyl hydrogen peroxycarbonate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other peroxycarbonate compounds.

    Biology: The compound is studied for its potential effects on biological systems, particularly in the context of oxidative stress and cellular metabolism.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.

    Industry: It is used in the formulation of various industrial products, including coatings, adhesives, and polymers.

Wirkmechanismus

The mechanism of action of OO-octadecyl hydrogen peroxycarbonate involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxycarbonate group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The pathways involved in these interactions are complex and depend on the specific biological or chemical context .

Vergleich Mit ähnlichen Verbindungen

OO-octadecyl hydrogen peroxycarbonate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the properties of a long alkyl chain with the reactivity of the peroxycarbonate group.

Eigenschaften

CAS-Nummer

70741-84-3

Molekularformel

C19H38O4

Molekulargewicht

330.5 g/mol

IUPAC-Name

octadecoxy hydrogen carbonate

InChI

InChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23-19(20)21/h2-18H2,1H3,(H,20,21)

InChI-Schlüssel

SGNOCVPMLRBFTI-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCCOOC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.